
2,5-Dichlorophenyl isothiocyanate
Overview
Description
2,5-Dichlorophenyl isothiocyanate (C$7$H$3$Cl$_2$NS) is an organosulfur compound featuring an isothiocyanate (-N=C=S) group attached to a phenyl ring substituted with chlorine atoms at the 2 and 5 positions. This compound is widely utilized in organic synthesis, proteomics, and medicinal chemistry due to its electrophilic isothiocyanate group, which readily reacts with nucleophiles like amines and thiols to form stable thiourea or thioether derivatives .
Preparation Methods
General Overview
The preparation of 2,5-dichlorophenyl isothiocyanate typically involves the reaction of a precursor compound (such as 2,5-dichlorophenylamine) with thiophosgene or similar isothiocyanate-generating reagents. The process requires controlled conditions to achieve high yield and purity.
Preparation Methods
Method 1: Reaction with Thiophosgene
This method involves the reaction of 2,5-dichlorophenylamine with thiophosgene ($$CSCl_2$$) in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
-
- Dissolve 2,5-dichlorophenylamine in a dry solvent (e.g., dichloromethane).
- Add thiophosgene dropwise under stirring.
-
- Maintain the temperature at $$0-10^\circ C$$ during the addition of thiophosgene to avoid side reactions.
- After complete addition, allow the mixture to warm to room temperature and stir for several hours.
Work-Up :
- Quench the reaction with aqueous sodium bicarbonate to neutralize excess thiophosgene.
- Extract the organic layer and dry it over anhydrous sodium sulfate.
- Purify the product by distillation or recrystallization.
Method 2: Reaction with Carbon Disulfide and Chlorine
An alternative method involves reacting 2,5-dichlorophenylamine with carbon disulfide ($$CS_2$$) followed by chlorination:
-
- Mix carbon disulfide with 2,5-dichlorophenylamine in a solvent like ethanol or acetone.
-
- Bubble chlorine gas through the mixture at controlled temperatures ($$20-40^\circ C$$).
-
- Filter out precipitated by-products.
- Purify the crude product using distillation under reduced pressure.
Method 3: Use of Isothiocyanate Precursors
In some cases, pre-synthesized isothiocyanate precursors can be used directly for substitution reactions with 2,5-dichlorophenyl derivatives.
Reaction Parameters and Yield
The table below summarizes typical reaction parameters and yields for these methods:
Method | Reactants | Solvent | Temperature ($$^\circ C$$) | Yield (%) |
---|---|---|---|---|
Thiophosgene Reaction | Thiophosgene + Amine | Dichloromethane | $$0-10$$ | ~85 |
Carbon Disulfide Method | Carbon Disulfide + Amine | Ethanol/Acetone | $$20-40$$ | ~70 |
Isothiocyanate Precursors | Pre-synthesized precursors | Various solvents | Room temperature | Variable |
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions
Amines: React with this compound to form substituted ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent such as dichloromethane or ethanol .
Major Products
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Case Studies
A notable study demonstrated that 2,5-dichlorophenyl isothiocyanate exhibited significant cytotoxicity against various cancer cell lines. In vitro tests indicated that the compound had a GI50 (the concentration required to inhibit cell growth by 50%) below 5 μM for several tested lines . This suggests its potential as a lead compound for developing new anticancer therapies.
Case Studies
Research has highlighted the use of isothiocyanates in formulations aimed at treating infections. For instance, formulations containing this compound were tested for their efficacy against common pathogens in clinical settings . The results showed promising antibacterial activity comparable to established antibiotics.
Other Biological Activities
Beyond anticancer and antimicrobial applications, this compound exhibits:
- Anti-inflammatory Properties : It can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antioxidant Effects : The compound contributes to reducing oxidative stress within cells, which is crucial for preventing chronic diseases .
Table: Summary of Applications
Application | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | GI50 < 5 μM against various cancer lines |
Antimicrobial | Disrupts cell membranes; inhibits metabolism | Effective against multiple bacterial strains |
Anti-inflammatory | Modulates inflammatory pathways | Reduces markers of inflammation |
Antioxidant | Reduces oxidative stress | Protects cells from damage |
Mechanism of Action
The mechanism of action of 2,5-dichlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can react with nucleophiles, such as amines and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify proteins by reacting with amino groups, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, biological activity, and industrial applications of 2,5-dichlorophenyl isothiocyanate are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of this compound and Analogues
Compound Name | Substituents | Key Differences in Reactivity/Applications | References |
---|---|---|---|
This compound | Cl at 2,5 positions | High electrophilicity due to electron-withdrawing Cl; used in protein modification and drug synthesis. | |
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate | Br at 2,4; Cl at 3,5 | Bromine enhances halogen bonding and reactivity in cross-coupling reactions; applied in advanced organic synthesis. | |
3,5-Dichlorophenyl isothiocyanate | Cl at 3,5 positions | Altered steric effects due to Cl positioning; exhibits distinct protein-binding selectivity. | |
Phenyl isothiocyanate | No substituents | Simpler structure; serves as a model compound for studying isothiocyanate reactivity. | |
4-Bromo-2,6-dimethylphenyl isothiocyanate | Br at 4; CH$_3$ at 2,6 | Methyl groups increase steric hindrance; bromine enhances stability in radical reactions. | |
2-Isothiocyanato-5-methylphenol | OH at 4; CH$_3$ at 5 | Polar hydroxyl group improves solubility in aqueous systems; limited use in non-polar environments. |
Structural and Electronic Effects
- Substituent Position : The 2,5-dichloro substitution pattern creates a meta-directing electronic effect, reducing electron density on the phenyl ring compared to 3,5-dichloro analogs. This enhances the electrophilicity of the isothiocyanate group, favoring nucleophilic additions .
- Halogen Type : Bromine substituents (e.g., in 2,4-dibromo-3,5-dichlorophenyl isothiocyanate) introduce stronger halogen bonding interactions, which are critical in crystal engineering and supramolecular chemistry .
Reactivity in Chemical Reactions
- Nucleophilic Substitution : The 2,5-dichloro derivative reacts faster with primary amines than phenyl isothiocyanate, attributed to the electron-withdrawing effect of Cl .
- Oxidation Stability: Methyl or hydroxyl substituents (e.g., in 2-isothiocyanato-5-methylphenol) reduce oxidative degradation compared to halogenated analogs .
Biological Activity
2,5-Dichlorophenyl isothiocyanate (DCP) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₇H₃Cl₂NS
- Molecular Weight : 204.076 g/mol
- Functional Group : Isothiocyanate
DCP is characterized by the presence of two chlorine atoms on the phenyl ring and an isothiocyanate functional group, contributing to its reactivity and biological properties. It is known for its hazardous nature, causing severe skin burns and eye damage upon contact.
DCP exhibits various biological activities, primarily through its ability to interact with cellular proteins and enzymes. The isothiocyanate group readily reacts with primary amines in proteins, forming stable covalent bonds that can modify protein function. This property is utilized in labeling proteins for research purposes.
Inhibition of Biological Processes
Research indicates that DCP can inhibit several biological processes:
- Anti-inflammatory Activity : DCP derivatives have shown potential in reducing inflammation by inhibiting reactive oxygen species (ROS) production. For instance, studies have demonstrated that certain derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like ibuprofen .
- Cytotoxicity Against Cancer Cells : DCP has been evaluated for its cytotoxic effects on various cancer cell lines. Its efficacy varies based on structural modifications; compounds with specific substitutions have demonstrated enhanced activity against cancer cells .
Study 1: Anti-inflammatory Activity Evaluation
In a study evaluating the anti-inflammatory properties of DCP derivatives, several compounds were synthesized and tested for their ability to inhibit oxidative burst in immune cells. Notably, a derivative bearing chloro groups at the C-2 and C-5 positions exhibited an IC50 value of 18.5 ± 1.0 µg/mL, indicating significant anti-inflammatory potential .
Compound | IC50 Value (µg/mL) | Activity |
---|---|---|
Compound 5 | 18.5 ± 1.0 | Good |
Compound 22 | 25.1 ± 0.4 | Moderate |
Compound 26 | 25.4 ± 1.3 | Moderate |
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of DCP derivatives on the 3T3 normal cell line (mouse fibroblast). While most derivatives were inactive, compound 18 showed an IC50 value of 29.5 ± 1.9 µM, indicating potential selective toxicity towards cancer cells while sparing normal cells .
Comparative Analysis with Related Compounds
DCP's unique structure allows for comparison with other isothiocyanates:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichlorophenyl Isothiocyanate | C₇H₃Cl₂NS | Different chlorine positioning affects reactivity |
Phenyl Isothiocyanate | C₆H₅NS | Lacks chlorine substituents; typically less reactive |
The positioning of chlorine atoms significantly influences the reactivity and biological activity of these compounds.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2,5-dichlorophenyl isothiocyanate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via thiophosgene (CSCl₂) or carbon disulfide (CS₂) reacting with 2,5-dichloroaniline derivatives. For example, analogous syntheses of 2,6-dichlorophenyl isothiocyanate start with oxime intermediates (e.g., 2,6-dichlorobenzaldehyde oxime) . Optimization involves controlling reaction temperature (e.g., 0–5°C for thiophosgene reactions), solvent selection (e.g., dichloromethane), and purification via recrystallization. Yield improvements may require inert atmospheres or catalysts like triethylamine .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Answer : Key methods include:
Q. What are the critical storage and handling protocols to ensure stability?
- Answer : Store at 2–8°C in airtight containers to prevent moisture absorption or decomposition. Use PPE (gloves, respirators) due to skin corrosion risks (Skin Corr. 1B classification) . Avoid exposure to bases or nucleophiles in non-controlled environments.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
- Answer : Cross-validate using differential scanning calorimetry (DSC) to confirm melting behavior. Discrepancies may arise from polymorphic forms or impurities. For example, 2,6-dichlorophenyl isothiocyanate shows mp variations (42–44°C vs. 38–42°C) due to solvent-dependent crystallization . Always report solvent systems and heating rates.
Q. What experimental designs are optimal for studying reactivity with nucleophiles under varying conditions?
- Answer : Use kinetic studies with time-resolved LC-MS or NMR to monitor reaction progress. For example:
- Solvent effects : Compare reactivity in polar aprotic (DMF) vs. non-polar solvents (toluene).
- Temperature gradients : Assess activation energy via Arrhenius plots.
- Nucleophile screening : Test amines, thiols, or alcohols to map selectivity .
Q. How can mechanistic insights into this compound reactions inform novel compound synthesis?
- Answer : Investigate intermediates using trapping agents (e.g., DABCO for thiocyanate intermediates) or computational modeling (DFT for transition-state analysis). For instance, studies on 2,4-dichlorophenyl derivatives reveal thiourea formation pathways via amine coupling .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Answer :
- Step-wise optimization : Isolate intermediates (e.g., thioureas) to minimize side reactions.
- Catalysis : Use Pd-based catalysts for cross-coupling steps.
- Scale-up adjustments : Maintain stoichiometric ratios and inert conditions during scaling .
Q. Methodological Considerations
- Literature Review : Use SciFinder to identify analogous syntheses and spectral data .
- Data Validation : Cross-reference melting points, NMR shifts, and retention times with authoritative databases (e.g., NIST Chemistry WebBook) .
- Safety Compliance : Adhere to OSHA guidelines for corrosive compounds, including fume hood use and waste disposal protocols .
Properties
IUPAC Name |
1,4-dichloro-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPBGFVWWSHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187493 | |
Record name | 2,5-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-42-3 | |
Record name | 2,5-Dichlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Precursor scoring | Relevance Heuristic |
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